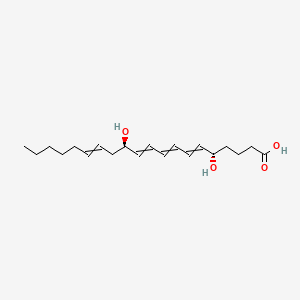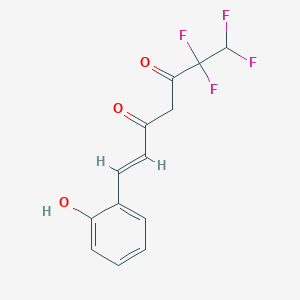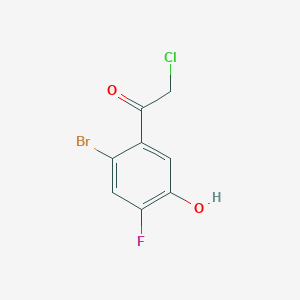![molecular formula C11H13N3O4 B13719562 N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B13719562.png)
N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-morpholin-4-yl-3-nitrobenzaldehyde oxime is an organic compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 g/mol . This compound is characterized by the presence of a morpholine ring, a nitro group, and an oxime functional group attached to a benzaldehyde core. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholin-4-yl-3-nitrobenzaldehyde oxime typically involves the following steps:
Nitration: The starting material, 4-morpholin-4-ylbenzaldehyde, undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.
Industrial Production Methods
While specific industrial production methods for 4-morpholin-4-yl-3-nitrobenzaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-morpholin-4-yl-3-nitrobenzaldehyde oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent, and room temperature conditions.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol, and mild heating.
Major Products Formed
Reduction: 4-morpholin-4-yl-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-morpholin-4-yl-3-nitrobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biochemistry: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-morpholin-4-yl-3-nitrobenzaldehyde oxime is largely dependent on its functional groups:
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological targets.
Oxime Group: Can form stable complexes with metal ions, influencing various biochemical pathways.
Morpholine Ring: Enhances the compound’s solubility and ability to interact with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-morpholin-4-yl-3-nitrobenzaldehyde.
- 4-morpholin-4-yl-3-aminobenzaldehyde.
- 4-morpholin-4-ylbenzaldehyde.
Uniqueness
4-morpholin-4-yl-3-nitrobenzaldehyde oxime is unique due to the presence of both the nitro and oxime functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Propiedades
Fórmula molecular |
C11H13N3O4 |
|---|---|
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H13N3O4/c15-12-8-9-1-2-10(11(7-9)14(16)17)13-3-5-18-6-4-13/h1-2,7-8,15H,3-6H2 |
Clave InChI |
MEVRRKYKPCBYHM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719522.png)
![4-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719529.png)

![Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13719547.png)






![(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)

